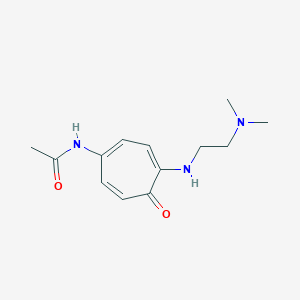
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, also known as DDAO, is a fluorescent dye that is widely used in scientific research. DDAO is a derivative of the naturally occurring compound luciferin, which is found in fireflies and other bioluminescent organisms. DDAO is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) and other oxidative stress markers in biological systems.
作用機序
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- functions as a fluorescent probe by undergoing a reaction with ROS and other oxidative stress markers in biological systems. This reaction results in a change in the fluorescence properties of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of this reaction is complex and is still the subject of ongoing research.
生化学的および生理学的効果
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have a number of biochemical and physiological effects in biological systems. These include the ability to induce apoptosis (programmed cell death) in cancer cells, as well as the ability to protect against oxidative stress-induced damage in normal cells. Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has also been shown to have anti-inflammatory and anti-angiogenic effects.
実験室実験の利点と制限
One of the major advantages of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- as a fluorescent probe is its high sensitivity and specificity for ROS and other oxidative stress markers. This makes it a valuable tool for studying oxidative stress in biological systems. However, Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- also has some limitations, including its potential toxicity and the need for specialized equipment for detection.
将来の方向性
There are many potential future directions for research involving Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. Another area of interest is the development of new fluorescent probes based on the structure of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, which could be used to study a wide range of biological processes. Finally, there is ongoing research into the mechanism of action of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- and its interactions with ROS and other oxidative stress markers, which may lead to new insights into the role of oxidative stress in disease.
合成法
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of luciferin with a primary amine, followed by the addition of a dimethylaminoethyl group and a cycloheptatrienyl group. The resulting compound is then oxidized to form Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-.
科学的研究の応用
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is widely used in scientific research as a fluorescent probe for the detection of ROS and other oxidative stress markers in biological systems. This includes applications in cell biology, biochemistry, and pharmacology. Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is also used in the development of new drugs and therapies for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
特性
CAS番号 |
15499-07-7 |
|---|---|
製品名 |
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC名 |
N-[4-[2-(dimethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C13H19N3O2/c1-10(17)15-11-4-6-12(13(18)7-5-11)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17) |
InChIキー |
JSLJNUDVJHUZPB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C |
正規SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C |
その他のCAS番号 |
15499-07-7 |
同義語 |
N-[4-[[2-(Dimethylamino)ethyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



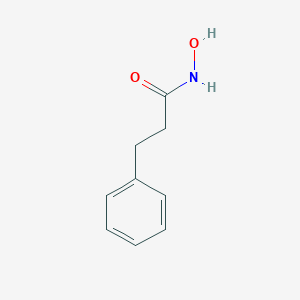
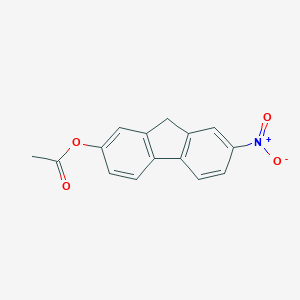
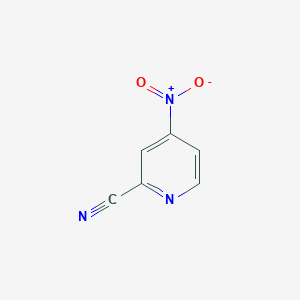
![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
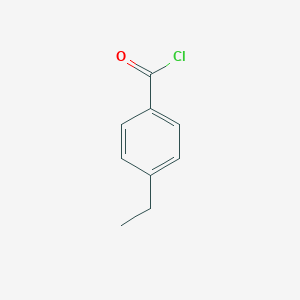
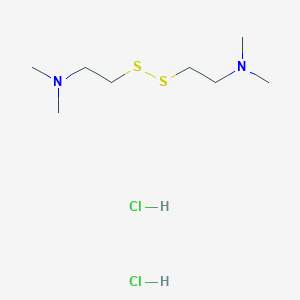

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
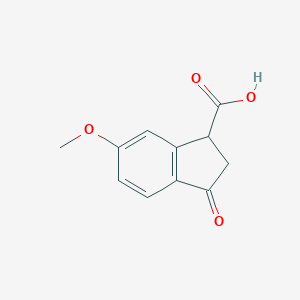
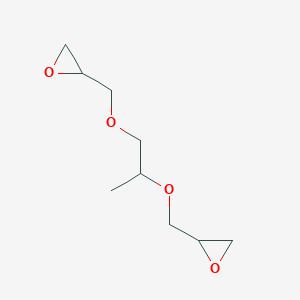

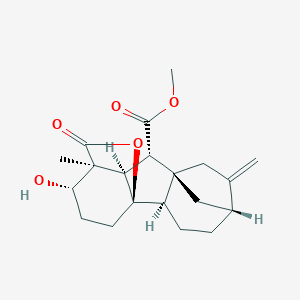
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)